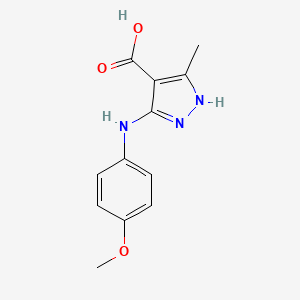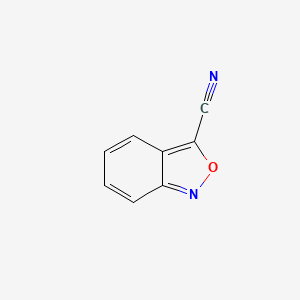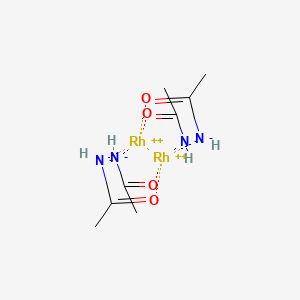
Tetrakis(acetamidato)dirhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(acetamidato)dirhodium is a coordination compound consisting of two rhodium atoms bridged by four acetamidato ligands. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(acetamidato)dirhodium can be synthesized through the reaction of a rhodium(II) cationic radical salt, such as 2,2-cis-[Rh2(acam)4(H2O)2]ClO4, with sodium halides in an aqueous solution. This reaction yields crystals of [Rh2(acam)4Cl]n·7nH2O and [Rh2(acam)4Br]n, which consist of a zigzag chain structure supported by hydrogen bonds .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetamidato)dirhodium undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include sodium halides, which facilitate the formation of the zigzag chain structure in the compound. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various halide-bridged derivatives of this compound, such as [Rh2(acam)4Cl]n and [Rh2(acam)4Br]n .
Scientific Research Applications
Tetrakis(acetamidato)dirhodium has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including carbene and nitrene transfer reactions.
Biology: The compound’s unique electronic properties make it useful in studying biological electron transfer processes.
Mechanism of Action
The mechanism of action of tetrakis(acetamidato)dirhodium involves its ability to facilitate electron transfer processes. The compound’s rhodium centers can undergo redox reactions, allowing it to act as both an oxidizing and reducing agent. The acetamidato ligands play a crucial role in stabilizing the rhodium centers and facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
μ-Bromo-tetrakis(acetamidato)dirhodium: This compound has a similar structure but with bromine atoms instead of acetamidato ligands.
μ-Iodo-tetrakis(acetamidato)dirhodium: Similar to the bromo derivative, this compound contains iodine atoms.
Uniqueness
Tetrakis(acetamidato)dirhodium is unique due to its specific ligand arrangement and the resulting electronic properties. The acetamidato ligands provide a distinct stabilization to the rhodium centers, making it particularly effective in catalytic applications compared to its halide-substituted counterparts .
Properties
Molecular Formula |
C8H16N4O4Rh2 |
|---|---|
Molecular Weight |
438.05 g/mol |
IUPAC Name |
acetylazanide;rhodium(2+) |
InChI |
InChI=1S/4C2H5NO.2Rh/c4*1-2(3)4;;/h4*1H3,(H2,3,4);;/q;;;;2*+2/p-4 |
InChI Key |
VKOXSPVYCVPFMU-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].CC(=O)[NH-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


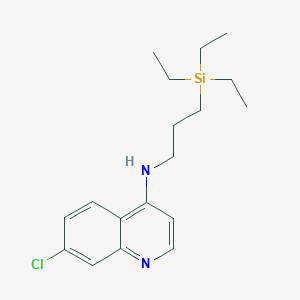
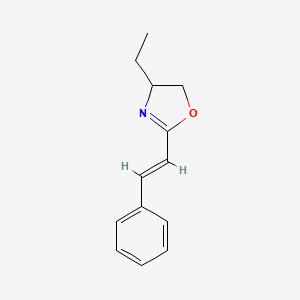

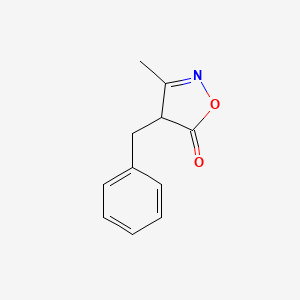

![[1-(4-Fluorophenyl)-5-phenyl-3-(propan-2-yl)-1H-pyrrol-2-yl]methanol](/img/structure/B12887663.png)
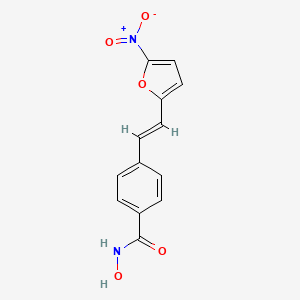

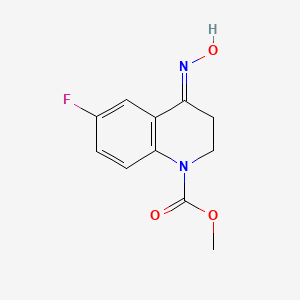
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)

